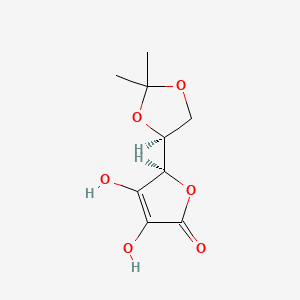

5,6-O-Isopropylidene-L-ascorbic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The introduction of the isopropylidene group at the 5 and 6 positions of the ascorbic acid molecule serves to protect the diol functional group, enhancing the compound's stability and making it less susceptible to oxidation compared to its parent compound.[1] This increased stability makes it a valuable intermediate in the synthesis of other ascorbic acid derivatives and a focus of research in drug development and cosmetics.[1] Its antioxidant properties, stemming from the enediol moiety of the ascorbic acid backbone, are of significant interest for its potential therapeutic and cosmeceutical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 210 °C (decomposes) |

| Optical Activity | [α]¹⁹/D +25.3° (c = 1 in H₂O) |

| Solubility | Soluble in DMSO (100 mg/mL), methanol, and ethanol. Moderately soluble in water. |

| Storage Temperature | 2-8°C |

| CAS Number | 15042-01-0 |

Synthesis

The most common method for the synthesis of this compound involves the reaction of L-ascorbic acid with acetone in the presence of a catalyst. Several catalysts can be employed, including fuming sulfuric acid, anhydrous cupric sulfate, or hydrogen chloride.

Experimental Protocol: Synthesis using Acetone and Fuming Sulfuric Acid

This protocol is adapted from a reported synthesis method.[2]

Materials:

-

L-ascorbic acid

-

Acetone (anhydrous)

-

28% Fuming sulfuric acid

-

Nitrogen gas

-

Ice bath

-

Filtration apparatus

-

Cold acetone for washing

Procedure:

-

Under a nitrogen atmosphere, cool 557.8 g (9.6 moles) of acetone to -5 °C in a suitable reaction vessel equipped with a stirrer.

-

Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone while maintaining the temperature at -5 °C.

-

Add 176.1 g (1.0 mole) of L-ascorbic acid to the reaction mixture.

-

Stir the mixture at -5 °C for 17 hours.

-

After the reaction is complete, filter the mixture to collect the solid product.

-

Wash the collected solid with cold acetone.

-

The resulting wet cake is this compound. Further drying under vacuum may be required.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom, confirming the presence of the isopropylidene group and the ascorbic acid core.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry.

Applications in Research and Drug Development

Antioxidant Properties

This compound retains the antioxidant properties of its parent compound, L-ascorbic acid, due to the preservation of the enediol system. It can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for this compound.

Materials:

-

This compound (test sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test sample (this compound) in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Role in Collagen Synthesis

L-ascorbic acid is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[3] As a more stable derivative, this compound is investigated for its potential to deliver ascorbic acid to cells to support collagen synthesis, which is vital for skin health and wound healing.

Conclusion

This compound is a chemically stabilized form of Vitamin C with significant potential in various scientific and commercial fields. Its enhanced stability allows for broader applications where the inherent instability of L-ascorbic acid is a limiting factor. Further research into its biological activities, including its efficacy as a prodrug and its role in cellular pathways, will continue to unveil its full potential in drug development, dermatology, and beyond.

References

- 1. Rational approach to selective and direct 2-O-alkylation of 5,6-O-isopropylidine-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The introduction of the isopropylidene group, a protective acetal, at the 5 and 6 positions of the ascorbic acid molecule enhances its stability against oxidation and improves its solubility in organic solvents, making it a valuable intermediate in organic synthesis and a more stable form of Vitamin C for various applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | [3] |

| Synonyms | (+)-5,6-O-Isopropylidene-L-ascorbic acid, L-Ascorbic acid 5,6-acetonide | [4][5][6] |

| CAS Number | 15042-01-0 | [7][8] |

| Molecular Formula | C₉H₁₂O₆ | [8] |

| Molecular Weight | 216.19 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 210-217 °C (with decomposition) | [7] |

| Optical Rotation | [α]¹⁹/D +25.3° (c = 1 in H₂O) | [7] |

| Solubility | Soluble in DMSO, methanol, ethanol, and acetone. Moderately soluble in water. Poorly soluble in nonpolar solvents like hexane. | [1][6] |

| Stability | More stable to oxidation than L-ascorbic acid. Optimal stability in slightly acidic to neutral conditions (pH 4-7). Susceptible to acid-catalyzed hydrolysis below pH 4. | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the acid-catalyzed reaction of L-ascorbic acid with acetone. The isopropylidene group selectively protects the vicinal diol at the 5 and 6 positions.

Synthesis of this compound from L-ascorbic acid and acetone.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

L-Ascorbic acid

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

Hydrogen chloride (gas) or another suitable acid catalyst (e.g., anhydrous cupric sulfate, fuming sulfuric acid)

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend L-ascorbic acid (e.g., 16 g) in anhydrous acetone (e.g., 80 ml).

-

Add 2,2-dimethoxypropane (e.g., 18.8 ml) to the suspension and stir for 15 minutes at room temperature.

-

Slowly bubble dry hydrogen chloride gas through the reaction mixture for approximately 5 minutes, or add the chosen acid catalyst.

-

Stir the reaction mixture at room temperature for 1-17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, reduce the volume of acetone by half using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold acetone.

-

Dry the product under vacuum to yield this compound as a white solid. The mother liquor can be further concentrated to obtain a second crop of the product.

Spectroscopic Properties

The structural features of this compound have been well-characterized by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra provide detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectral Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | s | 6H | Isopropylidene methyl protons (CH₃)₂C |

| 3.90 - 4.46 | m | 3H | H-5, H-6a, H-6b |

| 4.70 | d | 1H | H-4 |

| 8.30 | s | 1H | C3-OH |

| 11.20 | s | 1H | C2-OH |

¹³C NMR Spectral Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~25.0, ~25.5 | Isopropylidene methyl carbons |

| ~65.0 | C-6 |

| ~74.0 | C-5 |

| ~75.0 | C-4 |

| ~108.0 | Isopropylidene quaternary carbon |

| ~118.0 | C-2 |

| ~152.0 | C-3 |

| ~170.0 | C-1 (lactone carbonyl) |

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the infrared spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H | Stretching (hydroxyl groups) |

| ~2990, ~2940 | C-H | Stretching (aliphatic) |

| ~1755 | C=O | Stretching (lactone carbonyl) |

| ~1665 | C=C | Stretching (enol) |

| ~1380, ~1370 | C(CH₃)₂ | Bending (isopropylidene) |

| 1150 - 1050 | C-O | Stretching (acetal and alcohol) |

Chemical Reactivity and Applications

The primary utility of this compound lies in its enhanced stability and its role as a key intermediate for the synthesis of other ascorbic acid derivatives.

Key Reactions

-

Hydrolysis: The isopropylidene protecting group can be removed under acidic conditions to regenerate L-ascorbic acid.

-

Oxidation: While more stable than its parent compound, the enediol system can still be oxidized, a property central to its antioxidant activity.

-

Alkylation and Esterification: The hydroxyl groups at the C-2 and C-3 positions are available for reactions such as alkylation and esterification to produce a variety of derivatives with tailored properties.[9] Under mild basic conditions, alkylation typically occurs preferentially at the C-3 position due to the higher nucleophilicity of the C-3 hydroxyl group.[9]

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in drug development and cosmetic science.

-

Antioxidant: It serves as a stable precursor to Vitamin C, which is a potent antioxidant that protects cells from damage by reactive oxygen species.

-

Drug Delivery: Its improved solubility in organic media allows for its incorporation into various drug delivery systems, including topical formulations for dermatological applications.

-

Synthetic Intermediate: It is a crucial starting material for the synthesis of novel ascorbic acid derivatives with potential therapeutic activities, such as anticancer and immunostimulatory effects.[9]

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are two commonly employed methods.

General workflow for determining the antioxidant activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Standard antioxidant (e.g., L-ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions. Prepare a similar dilution series for the standard antioxidant.

-

Assay: In a 96-well plate, add a specific volume of the sample or standard solution to the wells (e.g., 100 µL). Add the DPPH solution to each well (e.g., 100 µL). A blank well should contain only the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

Materials:

-

This compound

-

FRAP reagent (containing 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), FeCl₃·6H₂O, and acetate buffer)

-

Standard antioxidant (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP working solution by mixing TPTZ solution, FeCl₃·6H₂O solution, and acetate buffer in the appropriate ratio. Warm the reagent to 37 °C before use.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a standard curve using a series of dilutions of the standard antioxidant.

-

Assay: In a 96-well plate, add a small volume of the sample or standard solution to the wells (e.g., 10 µL). Add the pre-warmed FRAP reagent to each well (e.g., 220 µL).

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 4-10 minutes).

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM of Fe(II) equivalents or Trolox equivalents.

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in the fields of chemistry, pharmacology, and cosmetic science. Its enhanced stability compared to L-ascorbic acid, coupled with its reactivity at the C-2 and C-3 hydroxyl positions, makes it an excellent starting material for the synthesis of novel derivatives and a more reliable form of Vitamin C for various formulations. The detailed chemical properties and experimental protocols provided in this guide offer a solid foundation for its effective utilization in research and development.

References

- 1. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR [m.chemicalbook.com]

- 2. zen-bio.com [zen-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5,6-异亚丙基-L-抗坏血酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 15042-01-0 | MI03487 [biosynth.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C). This document details its chemical structure, stereochemistry, physicochemical properties, and established synthesis protocols, offering valuable information for its application in research and development.

Core Concepts: Structure and Stereochemistry

This compound is a synthetic derivative of L-ascorbic acid where the hydroxyl groups at the 5th and 6th positions are protected by an isopropylidene group. This protection enhances the molecule's stability and lipophilicity compared to its parent compound, making it a valuable intermediate in various chemical syntheses.

The molecular formula for this compound is C₉H₁₂O₆, and it has a molecular weight of 216.19 g/mol .[1][2] The presence of the isopropylidene group forms a 1,3-dioxolane ring.

The stereochemistry of the molecule is inherited from the L-ascorbic acid precursor. The International Union of Pure and Applied Chemistry (IUPAC) name, (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one, precisely defines the spatial arrangement of its atoms.[2] The chiral centers from L-ascorbic acid are retained, which is crucial for its biological activity and its use as a chiral building block.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₆ | [2][3] |

| Molecular Weight | 216.19 g/mol | [1][2][3][4] |

| CAS Number | 15042-01-0 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 210 °C (decomposes) | [4][5] |

| Optical Rotation | [α]¹⁹/D +25.3° (c = 1 in H₂O) | [4] |

| [α]²⁰/D +8 to +12° (c = 5 in MeOH) | [3] | |

| Solubility | Soluble in DMSO (100 mg/mL) | [6] |

| ¹H NMR (600 MHz, CD₃COCD₃) | δ 4.71-4.73 (m, 1H, C4-H), 4.37-4.39 (m, 1H, C5-H), 4.16-4.21 (m, 1H, C6-H), 3.99-4.03 (m, 1H, C6-H), 1.29 (s, 6H, Me) | [7] |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4 | [7] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-ascorbic acid with acetone in the presence of a catalyst. This reaction is a ketalization, where the diol at positions 5 and 6 of ascorbic acid reacts with acetone to form a five-membered dioxolane ring.

Synthesis Workflow Diagram

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. L-Ascorbic acid, 5,6-O-(1-methylethylidene)- | C9H12O6 | CID 54691418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5,6-Isopropylidene- L -ascorbic acid 98 15042-01-0 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [chemicalbook.com]

Technical Guide: Solubility of 5,6-O-Isopropylidene-L-ascorbic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,6-O-Isopropylidene-L-ascorbic acid, a stable derivative of L-ascorbic acid (Vitamin C). Understanding its solubility profile is critical for its application in organic synthesis, pharmaceutical formulations, and other research and development endeavors. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for its synthesis, and outlines general methods for solubility determination.

Core Concept: Solubility Profile

This compound is a derivative of L-ascorbic acid where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group. This structural modification significantly alters its physicochemical properties, most notably its stability and solubility.[1] The presence of the nonpolar isopropylidene moiety decreases its polarity compared to the parent L-ascorbic acid, leading to a different solubility profile in organic solvents.

Qualitative Solubility Summary

General solubility assessments indicate that this compound exhibits a distinct profile characterized by good solubility in polar organic solvents and poor solubility in nonpolar organic solvents.

-

Excellent Solubility : The compound is reported to have excellent solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] In methanol, it is noted to form an almost transparent solution, indicative of high solubility.[1]

-

Moderate Solubility : Its solubility in water is described as moderate and is significantly lower than that of the unprotected L-ascorbic acid due to the hydrophobic nature of the isopropylidene group.

-

Poor Solubility : The compound shows poor solubility in nonpolar solvents like hexane and petroleum ether.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, specific data points and formulations for research use are available.

| Solvent/Solvent System | Temperature | Solubility | Molar Solubility (approx.) | Reference |

| Dimethyl Sulfoxide (DMSO) | Ambient | 100 mg/mL | 462.56 mM | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | ≥ 5 mg/mL | ≥ 23.13 mM | [3][4] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | Ambient | ≥ 5 mg/mL | ≥ 23.13 mM | [3][4] |

| 10% DMSO, 90% Corn Oil | Ambient | ≥ 5 mg/mL | ≥ 23.13 mM | [3][4] |

| Methanol | Ambient | Excellent / High Solubility (Qualitative) | - | [1][2] |

| Ethanol | Ambient | Excellent Solubility (Qualitative) | - | [2] |

| Acetone | Ambient | Excellent Solubility (Qualitative) | - | [2] |

| Hexane | Ambient | Poor Solubility (Qualitative) | - | |

| Petroleum Ether | Ambient | Poor Solubility (Qualitative) | - |

Note: The need for ultrasonication has been noted for dissolving the compound in DMSO at high concentrations.[3]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of common laboratory-scale protocols.

Protocol 1: Synthesis using Acetone and 2,2-Dimethoxypropane

This method utilizes L-ascorbic acid, acetone, and 2,2-dimethoxypropane with a hydrogen chloride catalyst.

-

Combine 16 g of L-ascorbic acid, 80 mL of acetone, and 18.8 mL of 2,2-dimethoxypropane in a suitable reaction vessel.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly bubble dry hydrogen chloride gas through the reaction mixture for 5 minutes.

-

Continue stirring the mixture at room temperature for 1 hour.

-

Reduce the volume of acetone by half using a rotary evaporator under reduced pressure.

-

Cool the resulting mixture in an ice bath to induce precipitation.

-

Filter the precipitate and wash it with 30 mL of cold acetone.

-

The mother liquor can be concentrated to yield an additional crop of the product.[5]

Protocol 2: Synthesis using Acetone and Fuming Sulfuric Acid

This protocol employs fuming sulfuric acid as a catalyst.

-

Under a nitrogen atmosphere, cool 557.8 g (9.6 moles) of acetone to -5 °C.

-

Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone.

-

Add 176.1 g (1.0 mole) of L-ascorbic acid to the mixture.

-

Maintain the reaction temperature at -5 °C and stir for 17 hours.

-

Filter the reaction mixture and wash the collected solid with cold acetone to obtain the product.[6]

Protocol 3: Synthesis using Acetone and Phosphoryl Chloride

This method uses phosphoryl chloride as the catalyst.

-

In a reaction flask equipped with a magnetic stirrer, dissolve 1.76 g (10 mmol) of L-ascorbic acid in 9 mL of acetone.

-

Slowly add 0.5 mL of phosphoryl chloride dropwise to the solution.

-

Stir the reaction mixture continuously at room temperature for 4 hours.

-

Upon completion, filter the mixture.

-

Wash the filter cake with a cold acetone-water mixture.

-

Dry the resulting solid under vacuum to yield the final product.[7]

General Methodology for Solubility Determination

General Gravimetric Method for Solubility Determination

-

Prepare a saturated solution of this compound in the desired organic solvent at a specific temperature by adding an excess of the compound to the solvent.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the compound).

-

Weigh the remaining solid residue.

-

Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

Visualizations

Logical Workflow for Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described protocols.

References

- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]

- 2. 15042-01-0 CAS MSDS ((+)-5,6-O-Isopropylidene-L-ascorbic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [chemicalbook.com]

- 8. rfppl.co.in [rfppl.co.in]

- 9. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid (CAS: 15042-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C), serves as a cornerstone intermediate in synthetic organic chemistry. By selectively protecting the 5- and 6-hydroxyl groups of L-ascorbic acid, this compound offers enhanced stability and solubility in organic solvents, thereby facilitating a wide range of chemical modifications at the C-2 and C-3 positions.[1][2] Its utility is particularly pronounced in the synthesis of novel vitamin C derivatives, in the development of prodrugs, and as a chiral building block for the total synthesis of complex natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis and deprotection protocols, and applications in drug discovery and development.

Physicochemical Properties

The introduction of the isopropylidene group significantly alters the physical and chemical characteristics of L-ascorbic acid, most notably its solubility and stability. The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 15042-01-0 | [3] |

| Molecular Formula | C₉H₁₂O₆ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 210 °C (with decomposition) | [4] |

| Optical Rotation | [α]¹⁹/D +25.3° (c = 1 in H₂O) | [4] |

| Boiling Point | 395.2 ± 42.0 °C (Predicted) | |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media.

| Solvent | Solubility | References |

| Water | Moderately soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (462.56 mM) | [5] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Hexane | Poorly soluble | [1] |

| Petroleum Ether | Poorly soluble | [1] |

| Corn Oil | ≥ 5 mg/mL | [6] |

Spectroscopic Data

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

| Technique | Data | References |

| ¹H NMR (CD₃COCD₃, 600 MHz) | δ 4.71-4.73 (m, 1H, C4-H), 4.37-4.39 (m, 1H, C5-H), 4.16-4.21 (m, 1H, C6-H), 3.99-4.03 (m, 1H, C6-H), 1.29 (s, 6H, Me) | |

| ¹³C NMR | Signals at δ=22 ppm (CH₃) and 176.7 ppm (C-1 Lactone) | [7][8] |

| Infrared (IR) | νₘₐₓ 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 216 | [9] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two representative protocols.

Protocol 1: Acid-Catalyzed Acetonation with 2,2-Dimethoxypropane [10]

-

Reaction Setup: In a round-bottom flask, suspend L-ascorbic acid (16 g) in acetone (80 mL).

-

Addition of Reagent: Add 2,2-dimethoxypropane (18.8 mL) to the suspension and stir for 15 minutes at room temperature.

-

Catalysis: Slowly bubble dry hydrogen chloride gas through the reaction mixture for 5 minutes.

-

Reaction: Stir the mixture for 1 hour at room temperature.

-

Work-up: Evaporate approximately half of the acetone under reduced pressure. Cool the mixture in an ice bath.

-

Isolation: Collect the resulting precipitate by filtration and wash with cold acetone (30 mL) to yield the product. The mother liquor can be concentrated to obtain a second crop of crystals.

Protocol 2: Acetonation using Anhydrous Copper Sulfate as a Catalyst [11]

-

Reaction Setup: In a 1 L reactor, add L-ascorbic acid (176.1 g, 1 mol), acetone (290.4 g, 5 mol), and anhydrous copper sulfate (3.2 g, 0.02 mol).

-

Reaction: Stir the mixture in a 50 °C water bath for 10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the L-ascorbic acid is consumed, filter the hot reaction mixture to remove the hydrated copper sulfate.

-

Isolation: Recover the acetone from the filtrate by distillation under reduced pressure. Wash the resulting product with cold acetone (-10 °C), filter, and dry to obtain this compound.

Deprotection of the Isopropylidene Group

The removal of the isopropylidene protecting group is typically achieved under acidic conditions to regenerate the 1,2-diol.

Protocol: Acidic Hydrolysis [12]

-

Reaction Setup: Dissolve the this compound derivative in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Catalysis: Add a catalytic amount of an acid catalyst (e.g., ceric ammonium nitrate, 0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection via TLC.

-

Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a protected intermediate, which allows for selective chemical modifications at other positions of the ascorbic acid molecule.

Synthesis of Vitamin C Derivatives and Prodrugs

The free hydroxyl groups at the C-2 and C-3 positions of this compound are nucleophilic and can be selectively alkylated or acylated to produce a variety of derivatives.[13] These derivatives are often developed as more stable or bioavailable prodrugs of Vitamin C for pharmaceutical and cosmetic applications.

Chiral Building Block in Total Synthesis

As a readily available and optically pure molecule, this compound is an attractive starting material in the "chiral pool" for the asymmetric synthesis of complex molecules. Its inherent chirality is transferred to the target molecule, avoiding the need for asymmetric induction steps. It has been employed in the synthesis of various natural products and their analogues.[14][15]

Stability and Storage

This compound is more stable than its parent compound, L-ascorbic acid, particularly against oxidation. However, appropriate storage is crucial to maintain its integrity.

-

Storage Temperature: 2-8°C[4]

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture.[16]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat are recommended. In case of dust formation, a dust mask (e.g., N95) should be used.[4][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.[1]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

-

Toxicity: The acute toxicity of this compound is not well-documented. For the parent compound, L-ascorbic acid, the oral LD50 in rats is 11,900 mg/kg.[17]

Conclusion

This compound is a versatile and indispensable tool in modern organic synthesis. Its enhanced stability and solubility, coupled with the ability to selectively deprotect the diol functionality, make it an ideal intermediate for the synthesis of a wide array of bioactive molecules and complex natural products. For researchers and professionals in drug development, a thorough understanding of the properties and protocols outlined in this guide is essential for leveraging the full potential of this valuable chiral building block.

References

- 1. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 2. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]

- 3. This compound | 15042-01-0 | MI03487 [biosynth.com]

- 4. 5,6-异亚丙基-L-抗坏血酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR spectrum [chemicalbook.com]

- 9. L-Ascorbic acid, 5,6-O-(1-methylethylidene)- | C9H12O6 | CID 54691418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. CN103588759A - Preparation technology of this compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iijls.com [iijls.com]

- 15. Synthesis, structural studies, and cytostatic evaluation of 5,6-di-O-modified L-ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. pccarx.com [pccarx.com]

A Comprehensive Technical Guide to the Physical Properties of 5,6-O-Isopropylidene-L-ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C). This compound is of significant interest in pharmaceutical and chemical research due to its enhanced stability compared to its parent molecule. This guide compiles essential quantitative data, details experimental methodologies for its characterization, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a synthetic derivative of L-ascorbic acid where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group.[1] This modification increases the molecule's stability and lipophilicity, making it a versatile intermediate in organic synthesis and a subject of interest for various applications, including as a more stable form of Vitamin C.[1][2]

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 216.19 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 15042-01-0 | [3][4] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Melting Point | 210-217 °C (with decomposition) | [1][5] | |

| Optical Rotation | [α]¹⁹/D +25.3° | c = 1 in H₂O | |

| [α]²⁰/D +8.0° to +12.0° | c = 5 in Methanol | [1][2] | |

| pKa | 3.99 ± 0.10 | Predicted | [6] |

| Boiling Point | 395.2 ± 42.0 °C | Predicted | [5] |

| Density | 1.518 ± 0.06 g/cm³ | Predicted | [6] |

Solubility Profile

| Solvent | Solubility | Notes | Source |

| DMSO | 100 mg/mL (462.56 mM) | Requires sonication | [3] |

| Water | Moderately soluble | Lower than L-ascorbic acid | [1] |

| Methanol | Soluble | [6] | |

| Ethanol | Soluble | [6] | |

| Acetone | Soluble | [6] | |

| Hexane | Poorly soluble | [1] | |

| Petroleum Ether | Poorly soluble | [1] | |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (23.13 mM) | Clear solution | [3][7] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (23.13 mM) | Clear solution | [3][7] |

| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (23.13 mM) | Clear solution | [3][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst.[1][8]

Materials:

-

L-ascorbic acid

-

Acetone (dry)

-

Phosphoryl chloride[5] or anhydrous cupric sulfate[9] (as catalyst)

-

Magnetic stirrer

-

Reaction flask

Procedure:

-

Dissolve L-ascorbic acid (10 mmol) in acetone (9 mL) in a reaction flask equipped with a magnetic stirrer.[5]

-

Stir the mixture until the L-ascorbic acid is fully dissolved.[5]

-

Slowly add the catalyst (e.g., phosphoryl chloride, 0.5 mL) dropwise to the solution.[5]

-

Continue stirring the reaction mixture at room temperature for approximately 4 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography.[9]

-

Upon completion, filter the reaction mixture.[5]

-

Wash the filter cake with a cold acetone-water mixture.[5]

-

Dry the resulting solid product under vacuum to yield this compound as a colorless granular solid.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Solvent: DMSO-d₆ or CDCl₃[1]

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and record the spectrum.

-

Expected Signals:

Infrared (IR) Spectroscopy:

-

Method: KBr pellet press method[5]

-

Procedure: Mix a small amount of the sample with dry KBr powder and press into a thin pellet. Record the IR spectrum.

-

Main Absorption Peaks (νₘₐₓ): 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4 cm⁻¹[5]

Mass Spectrometry:

-

Method: Electron Ionization (EI)

-

Procedure: Introduce the sample into the mass spectrometer.

-

Molecular Ion Peak (M⁺): m/z 216[10]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Note: As of the latest data, there is limited information available on specific signaling pathways directly involving this compound. Its biological activity is primarily considered through its conversion back to L-ascorbic acid under physiological conditions.[1]

References

- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. L-Ascorbic acid, 5,6-O-(1-methylethylidene)- | C9H12O6 | CID 54691418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [chemicalbook.com]

- 6. 15042-01-0 CAS MSDS ((+)-5,6-O-Isopropylidene-L-ascorbic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mjs.um.edu.my [mjs.um.edu.my]

- 9. CN103588759A - Preparation technology of this compound - Google Patents [patents.google.com]

- 10. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid: A Stabilized Derivative of Vitamin C for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid (Vitamin C) is a potent natural antioxidant and a vital nutrient for numerous physiological functions. However, its inherent instability, particularly its susceptibility to oxidation, limits its therapeutic and commercial applications. To overcome this limitation, various derivatives have been synthesized, among which 5,6-O-Isopropylidene-L-ascorbic acid stands out as a promising candidate. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its quantitative antioxidant and cytotoxic effects. Furthermore, this guide explores its potential mechanisms of action, including its influence on cellular signaling pathways, visualized through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the potential applications of this stabilized vitamin C derivative.

Introduction

Vitamin C is a crucial water-soluble vitamin that plays a pivotal role in various biological processes, including collagen synthesis, immune function, and antioxidant defense.[1] Its ability to scavenge reactive oxygen species (ROS) makes it a key player in protecting cells from oxidative damage, a process implicated in aging and numerous diseases, including cancer.[1] Despite its therapeutic potential, the widespread use of L-ascorbic acid is hampered by its poor stability in the presence of oxygen, light, and heat.[2]

The chemical modification of L-ascorbic acid is a well-established strategy to enhance its stability and bioavailability. One such modification is the protection of the hydroxyl groups at the C-5 and C-6 positions by forming a cyclic acetal. This compound is a derivative where these two hydroxyl groups are protected by an isopropylidene group.[2] This modification significantly improves the molecule's stability against oxidation while often retaining the biological activity of the parent compound.[2] This enhanced stability makes it a valuable tool in various research and commercial applications, including cosmetics, food preservation, and as a precursor in the synthesis of other bioactive molecules.[2] This guide will delve into the technical details of this important vitamin C derivative.

Physicochemical Properties

The introduction of the isopropylidene group alters the physicochemical properties of L-ascorbic acid, most notably its stability and solubility. A summary of these properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₆ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 210 °C (decomposes) | [2] |

| Optical Rotation [α]¹⁹/D | +25.3° (c = 1 in H₂O) | |

| Solubility | Moderate in water; Soluble in DMSO (≥ 100 mg/mL) and other organic solvents | [2][3] |

| Storage Temperature | 2-8°C |

Synthesis and Characterization

This compound is typically synthesized by reacting L-ascorbic acid with acetone in the presence of an acid catalyst.[2] Various catalysts and reaction conditions have been reported, leading to different yields and purity levels.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound based on reported methods.

Protocol 1: Synthesis using Fuming Sulfuric Acid [4]

-

Cool 557.8 g (9.6 moles) of acetone to -5 °C under a nitrogen atmosphere.

-

Slowly add 54.3 g (0.2 moles) of 28% fuming sulfuric acid to the cooled acetone.

-

Add 176.1 g (1.0 mole) of L-ascorbic acid to the mixture.

-

Maintain the reaction temperature at -5 °C and stir for 17 hours.

-

Filter the resulting precipitate and wash with cold acetone.

-

The wet cake obtained is this compound (yields approximately 249.5 g with 86.7% purity).[4]

Protocol 2: Synthesis using Anhydrous Cupric Sulfate

This method utilizes anhydrous cupric sulfate as a catalyst, which is reported to provide a stable reaction system and mild conditions, resulting in a yield of over 90% and purity of over 98%.

-

Add L-ascorbic acid, acetone, and anhydrous cupric sulfate to a reactor.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Recover the acetone from the filtrate by distillation under reduced pressure.

-

Wash the resulting product with acetone.

-

Filter and dry the product to obtain white this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Peaks/Shifts | References |

| ¹H NMR | δ: 4.71 (d, 1H, H-4), 4.26 (dt, 1H, H-5), 4.10 (t, 1H, H-6), 3.88 (t, 1H, H-6), 1.26 (s, 6H, CH₃), 11.30 (s, 1H, 2-OH), 8.49 (s, 1H, 3-OH) | [5] |

| ¹³C NMR | δ: 173.0 (C-1), 118.9 (C-2), 155.8 (C-3), 75.8 (C-4), 74.8 (C-5), 65.2 (C-6), 109.5 (C(CH₃)₂), 25.9, 25.4 (CH₃) | |

| Mass Spectrometry (MS) | m/z 215 (MH-) | [5] |

| Infrared (IR) | Characteristic peaks for O-H, C=O, C=C, and C-O stretching vibrations. |

Biological Activity

The primary biological significance of this compound lies in its enhanced stability, which allows for a more sustained delivery of the active L-ascorbic acid moiety. Its biological activities are, therefore, closely related to those of vitamin C.

Antioxidant Activity

Like its parent compound, this compound is expected to exhibit significant antioxidant properties. However, specific quantitative data for this derivative is limited in the literature. The antioxidant activity of its derivatives has been reported, with a prodrug of this compound exhibiting approximately 30 times the antioxidant activity of vitamin C in HaCaT cells.[6]

Experimental Protocol for DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.[7]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Use a blank (solvent without the test compound) and a positive control (e.g., L-ascorbic acid).

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Cytotoxic Activity

Experimental Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits cell growth by 50%.

Signaling Pathways

The biological effects of L-ascorbic acid are mediated through its interaction with various cellular signaling pathways. While specific studies on the direct effects of this compound on these pathways are limited, it is presumed to act as a pro-drug, releasing L-ascorbic acid intracellularly. Therefore, its effects are likely to mirror those of vitamin C.

Modulation of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immune responses, and cell survival.[10] High doses of vitamin C have been shown to inhibit the activation of NF-κB induced by various stimuli, such as TNF-α.[10] This inhibition is thought to occur through the suppression of IκBα phosphorylation, a critical step in the activation of NF-κB.[10]

Caption: Proposed mechanism of this compound in modulating the NF-κB signaling pathway.

Influence on MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11] Vitamin C has been shown to modulate MAPK signaling, although the effects can be complex and context-dependent. For instance, vitamin C can inhibit TNF-α-induced NF-κB activation via the activation of p38 MAPK.[12]

Caption: General overview of the MAPK signaling pathway and the potential modulatory role of this compound.

Applications and Future Directions

The enhanced stability of this compound makes it a versatile compound with applications in various fields:

-

Cosmetics: Its antioxidant properties and role in collagen synthesis make it a valuable ingredient in anti-aging and skin care products.

-

Pharmaceuticals: It can be used as a stabilized form of vitamin C in dietary supplements and as a starting material for the synthesis of other pharmaceutical compounds.

-

Food Industry: Its ability to prevent oxidative degradation makes it a potential food preservative.[2]

-

Research: It serves as a crucial tool for studying the biological effects of vitamin C in a more controlled and reproducible manner.

Future research should focus on elucidating the specific mechanisms of action of this compound, including its direct interactions with cellular targets and its precise effects on signaling pathways. Further in vivo studies are also needed to fully assess its therapeutic potential in various disease models.

Conclusion

This compound is a valuable derivative of vitamin C with significantly improved stability. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and biological activities, along with detailed experimental protocols. While more research is needed to fully understand its therapeutic potential and mechanisms of action, its enhanced stability makes it a promising tool for researchers and professionals in drug development and other scientific disciplines. The information presented here serves as a solid foundation for further exploration and application of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mjs.um.edu.my [mjs.um.edu.my]

- 5. iijls.com [iijls.com]

- 6. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural studies, and cytostatic evaluation of 5,6-di-O-modified L-ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Vitamin C suppresses TNF alpha-induced NF kappa B activation by inhibiting I kappa B alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Intermediate: An In-depth Technical Guide to the Discovery and History of 5,6-O-Isopropylidene-L-ascorbic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid, a key derivative of L-ascorbic acid (Vitamin C), serves as a cornerstone in the landscape of synthetic organic chemistry. Its strategic importance lies in the selective protection of the 5- and 6-hydroxyl groups of the L-ascorbic acid molecule, thereby enabling chemists to perform specific modifications at other reactive sites. This technical guide provides a comprehensive overview of the discovery and historical development of this pivotal compound, presenting detailed experimental protocols, quantitative data, and a historical timeline of its synthesis.

Historical Context and Discovery

The journey to the synthesis of this compound is intrinsically linked to the monumental efforts in the early 20th century to understand and synthesize L-ascorbic acid itself. The groundbreaking Reichstein process, developed by Tadeus Reichstein and his colleagues in 1933, was a landmark achievement in the industrial production of Vitamin C.[1][2] A critical step in this process involved the use of acetone as a protecting group for hydroxyl functionalities in a sorbose intermediate, a conceptual precursor to its application in ascorbic acid chemistry.[3][4]

While the use of acetone as a protecting group was established, the specific preparation of this compound is often credited to later researchers. A significant early report on the synthesis of this compound was published by L. L. Salomon in 1963 in the journal Experientia.[5][6][7][8][9] This work detailed a method for the direct acetonide protection of L-ascorbic acid. However, some sources also attribute the first preparation of this derivative to Vargha . The primary motivation for the synthesis of this compound was to create a more lipophilic and stable form of Vitamin C, which would be more soluble in organic solvents and could serve as a versatile intermediate for the synthesis of other ascorbic acid derivatives with potential therapeutic applications.[10]

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₆ | [11] |

| Molecular Weight | 216.19 g/mol | [11] |

| Melting Point | 210 °C (decomposes) | [12] |

| Optical Rotation [α]¹⁹/D | +25.3° (c = 1 in H₂O) | [12] |

| CAS Number | 15042-01-0 | [11] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | References |

| 11.30 (s, 1H, OH), 8.49 (s, 1H, OH), 4.71 (d, 1H), 4.26 (dt, 1H), 4.10 (t, 1H), 3.88 (t, 1H), 1.26 (s, 6H, 2xCH₃) | 168.98 (C=O), 156.49 (C=C), 121.05 (C=C), 110.12 (C(CH₃)₂), 74.53, 73.66, 65.15, 25.80, 25.56 | [13][14] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | References |

| ~3400-3200 | O-H stretching | [15] |

| ~2990 | C-H stretching (aliphatic) | [7] |

| ~1750 | C=O stretching (lactone) | [7] |

| ~1660 | C=C stretching | [7] |

| ~1380 | C-H bending (gem-dimethyl) | [7] |

| ~1140-900 | C-O stretching | [7][15] |

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Common fragmentation patterns involve the loss of methyl groups and cleavage of the isopropylidene ring.[16]

Experimental Protocols

The synthesis of this compound is most commonly achieved by the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst. Several variations of this procedure have been reported, differing primarily in the choice of catalyst and reaction conditions.

Method 1: Synthesis using Hydrogen Chloride as a Catalyst (Based on Salomon, 1963)

Materials:

-

L-ascorbic acid

-

Acetone (anhydrous)

-

Dry Hydrogen Chloride (gas)

Procedure:

-

Suspend L-ascorbic acid in anhydrous acetone at room temperature.

-

Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically monitored by the dissolution of the starting material.

-

Continue stirring for a specified period (e.g., 1-2 hours) after the addition of HCl.

-

The product may precipitate from the reaction mixture upon cooling or partial removal of the solvent under reduced pressure.

-

Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum.

Method 2: Synthesis using Fuming Sulfuric Acid as a Catalyst

Materials:

-

L-ascorbic acid

-

Acetone

-

Fuming Sulfuric Acid (Oleum)

Procedure:

-

Cool acetone to a low temperature (e.g., -5 °C) under an inert atmosphere (e.g., nitrogen).

-

Slowly add fuming sulfuric acid to the cold acetone with stirring.

-

Add L-ascorbic acid to the mixture and maintain the low temperature for an extended period (e.g., 17 hours) with continuous stirring.[17]

-

Isolate the product by filtration, followed by washing with cold acetone to remove unreacted starting materials and byproducts.[17]

-

Dry the resulting wet cake under vacuum to obtain the final product.[17]

Method 3: Synthesis using Anhydrous Cupric Sulfate as a Catalyst

Materials:

-

L-ascorbic acid

-

Acetone

-

Anhydrous Cupric Sulfate (CuSO₄)

Procedure:

-

Combine L-ascorbic acid, acetone, and anhydrous cupric sulfate in a reaction vessel.

-

Stir the mixture at a controlled temperature (e.g., 20-60 °C) for a duration of 10-20 hours.[18]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[18]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to recover excess acetone and induce product crystallization.

-

Wash the product with acetone, filter, and dry to obtain the purified this compound.[18] This method is reported to have a yield of over 90% and a purity of over 98%.[18]

Visualizations

Synthesis Workflow of this compound

Caption: General synthesis workflow for this compound.

Historical Timeline of Key Developments

Caption: Key milestones in the history of this compound.

Conclusion

The discovery and development of synthetic routes to this compound have been pivotal for the advancement of medicinal and organic chemistry. This readily accessible and stable derivative has unlocked countless possibilities for the selective modification of the Vitamin C scaffold, leading to the creation of novel compounds with diverse biological activities. The historical progression from the foundational principles of the Reichstein process to the specific and efficient syntheses developed by pioneers like Salomon and Vargha underscores a rich history of chemical innovation. This guide serves as a technical resource for researchers and professionals, providing a solid foundation for understanding and utilizing this indispensable chemical intermediate.

References

- 1. Reichstein process - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]

- 4. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 5. PREPARATION OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Schiff Bases Heterocyclic Compounds and Their N-Acyl, Thiourea and Imidazole Derived from D-Erythroascorbic Acid [article.sapub.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Pertanika Journal [pertanika.upm.edu.my]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. This compound | 15042-01-0 | MI03487 [biosynth.com]

- 12. 5,6-异亚丙基-L-抗坏血酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. iijls.com [iijls.com]

- 14. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR [m.chemicalbook.com]

- 15. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) IR Spectrum [chemicalbook.com]

- 16. 5,6-Isopropylidene-L-ascorbic acid, bis(trimethylsilyl) ether [webbook.nist.gov]

- 17. Synthesis routes of this compound [benchchem.com]

- 18. CN103588759A - Preparation technology of this compound - Google Patents [patents.google.com]

Methodological & Application

experimental protocol for 5,6-O-Isopropylidene-L-ascorbic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5,6-O-Isopropylidene-L-ascorbic acid, a protected derivative of L-ascorbic acid (Vitamin C). The protection of the 5- and 6-hydroxyl groups allows for selective chemical modifications at other positions of the molecule, making it a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

L-ascorbic acid is a vital nutrient with numerous biological functions, including antioxidant activity.[1] Its chemical structure, however, presents challenges for selective modification due to the presence of multiple hydroxyl groups. The synthesis of this compound is a common strategy to protect the diol at the 5 and 6 positions, thereby enabling regioselective reactions on the remaining hydroxyl groups. This acetonide derivative is a key intermediate in the synthesis of various ascorbic acid derivatives with potential therapeutic applications.[1] The protocols described herein utilize the reaction of L-ascorbic acid with an acetone source in the presence of an acid catalyst.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst and reaction conditions. Below are detailed protocols for three common methods.

Protocol 1: Synthesis using Hydrogen Chloride Catalyst

This method employs dry hydrogen chloride gas to catalyze the reaction between L-ascorbic acid and acetone.

Materials:

-

L-ascorbic acid

-

Acetone (dry)

-

2,2-Dimethoxypropane

-

Hydrogen chloride (gas)

-

n-Hexane

-

Ice-water bath

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Gas bubbler

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

To a 250 mL round-bottom flask, add L-ascorbic acid (16 g) and acetone (80 mL).[2]

-

Add 2,2-dimethoxypropane (18.8 mL) to the suspension and stir the mixture for 15 minutes at room temperature.[2]

-

Slowly bubble dry hydrogen chloride gas through the stirring mixture for 5 minutes.[2]

-

Continue stirring the reaction mixture for 1 hour at room temperature.[2]

-

Reduce the volume of acetone by half using a rotary evaporator under reduced pressure.[2]

-

Cool the resulting mixture in an ice-water bath to induce precipitation.[2]

-

Collect the precipitate by vacuum filtration and wash the solid with cold acetone (30 mL).[2]

-

The mother liquor can be concentrated to yield a second crop of the product.[2]

-

Dry the product under vacuum to obtain this compound as a white crystalline solid.

Protocol 2: Synthesis using Fuming Sulfuric Acid Catalyst

This protocol utilizes fuming sulfuric acid as the catalyst and is performed at a low temperature.

Materials:

-

L-ascorbic acid

-

Acetone (dry, cold)

-

Fuming sulfuric acid (28%)

-

Nitrogen gas supply

-

Jacketed reaction vessel or round-bottom flask with a cooling bath

-

Mechanical or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, cool acetone (557.8 g) to -5 °C in a suitable reaction vessel.[3]

-

Slowly add fuming sulfuric acid (54.3 g, 28%) to the cold acetone while maintaining the temperature at -5 °C.[3]

-

Add L-ascorbic acid (176.1 g) to the reaction mixture.[3]

-

Stir the reaction mixture at -5 °C for 17 hours.[3]

-

Filter the resulting precipitate and wash the filter cake with cold acetone.[3]

-

Dry the wet cake to obtain this compound.[3]

Protocol 3: Synthesis using Anhydrous Cupric Sulfate as a Catalyst

This method presents a milder alternative using a solid catalyst.

Materials:

-

L-ascorbic acid

-

Acetone

-

Anhydrous cupric sulfate

-

Reaction flask

-

Stirrer

-

Filtration apparatus

Procedure:

-

Combine L-ascorbic acid and acetone in a reaction flask.

-

Add anhydrous cupric sulfate which acts as the catalyst.

-

Stir the reaction mixture at a controlled temperature (e.g., 20-60 °C) for a specified duration (e.g., 10-20 hours).

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate can be concentrated and the product crystallized. A patent describing this method suggests a yield of over 90% and purity of over 98%.[4]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1 (HCl) | Protocol 2 (H₂SO₄) | Protocol 3 (CuSO₄) |

| L-ascorbic acid | 16 g | 176.1 g | - |

| Acetone | 80 mL | 557.8 g | - |

| Catalyst | HCl (gas) | 28% Fuming H₂SO₄ | Anhydrous CuSO₄ |

| Catalyst Amount | Bubbled for 5 min | 54.3 g | - |

| Other Reagents | 18.8 mL 2,2-dimethoxypropane | - | - |

| Temperature | Room Temperature | -5 °C | 20-60 °C |

| Reaction Time | 1 hour | 17 hours | 10-20 hours |

| Yield | 15.2 g (initial crop) | 249.5 g (wet cake) | > 90% |

| Purity | - | 86.7% (wet cake) | > 98% |

Note: Data for Protocol 3 is based on a patent and specific quantities of reactants were not provided in the abstract.[4]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Melting Point: 210 °C (decomposes).

-

Optical Rotation: [α]D¹⁹ +25.3° (c = 1 in H₂O).

-

¹H NMR (DMSO-d6) δ: 11.302 (s, 1H, 2-OH), 8.489 (s, 1H, 3-OH), 4.714-4.708 (d, 1H, H-4), 4.282-4.241 (dt, 1H, H-5), 4.118-4.079 (t, 1H, H-6), 3.901-3.864 (t, 1H, H-6), 1.255 (s, 6H, 2xCH₃). The peaks at 11.302 and 8.489 are exchangeable with D₂O.[5]

-

¹³C NMR (DMSO-d6) δ: 170.329 (C-1), 152.527 (C-2), 118.312 (C-3), 109.149 (C-7, isopropylidene), 74.390 (C-4), 73.575 (C-5), 64.997 (C-6), 25.941-25.537 (2xCH₃).[5]

-

Mass Spectrometry (m/z): 215 (M-H)⁻.[5]

-

IR Spectroscopy: Characteristic peaks can be observed for the hydroxyl, carbonyl, and acetal functional groups.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling hydrogen chloride gas and fuming sulfuric acid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Acetone and n-hexane are flammable; avoid open flames and sparks.

-

Handle corrosive acids with extreme care.

Conclusion

The synthesis of this compound is a robust and reproducible process. The choice of catalyst and reaction conditions can be adapted based on the available equipment and desired scale of the reaction. The protocols provided herein, along with the characterization data, offer a comprehensive guide for researchers and scientists in the fields of medicinal chemistry and drug development to synthesize and utilize this important intermediate.

References

Application Notes and Protocols for 5,6-O-Isopropylidene-L-ascorbic acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C), engineered for enhanced stability and lipophilicity.[1] The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, rendering the molecule less susceptible to oxidation compared to its parent compound.[1] This modification significantly improves its solubility in organic solvents, a key characteristic for its application in various drug delivery contexts.[2] Primarily, it serves as a prodrug of L-ascorbic acid, facilitating its transport across biological membranes, particularly the skin.[3] While its predominant application lies in improving Vitamin C delivery, its lipophilic nature suggests potential for its use as a component in more complex drug delivery systems for other therapeutic agents, although this remains an area of emerging research.[4]

These application notes provide an overview of the current and potential uses of this compound in drug delivery, with detailed protocols for its synthesis and evaluation as a prodrug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₆ | [5] |

| Molecular Weight | 216.19 g/mol | [6] |

| Melting Point | 210 °C (decomposes) | [5] |

| Optical Activity | [α]19/D +25.3° (c = 1 in H₂O) | [5] |

| Solubility | Soluble in organic solvents like acetone | [2] |

| Storage Temperature | 2-8°C | [5] |

Applications in Drug Delivery

The primary application of this compound in drug delivery is as a lipophilic prodrug of L-ascorbic acid . This approach addresses the inherent instability and poor membrane permeability of Vitamin C.

Prodrug Strategy for Enhanced Topical Delivery

L-ascorbic acid is a potent antioxidant, but its use in topical formulations is limited by its rapid degradation upon exposure to air and light, and its hydrophilic nature which hinders its penetration through the stratum corneum. By masking the hydrophilic hydroxyl groups, this compound and its further derivatives exhibit increased lipophilicity, leading to improved skin permeation. Once absorbed into the skin, cellular enzymes can hydrolyze the isopropylidene and other protecting groups to release the active L-ascorbic acid.

Studies have shown that prodrugs of this compound can deliver significantly more active compound across a silicone membrane (a model for skin) compared to L-ascorbic acid or its unprotected derivative.[3] For instance, a 2-O-Acyl-3-O-(1-acyloxyalkyl) derivative of this compound demonstrated approximately 15 times greater delivery through a silicone membrane compared to the parent compound.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound